5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE
Overview
Description
5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE is a complex organic compound that features a benzamide core substituted with a 5-chloro group, a 2-methoxy group, and a 1,3-diphenyl-1H-pyrazol-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of phenylhydrazine with an appropriate diketone.
Substitution Reactions: The 5-chloro and 2-methoxy groups are introduced via electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide core and the pyrazole ring, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its structural complexity and functional groups.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the benzamide and chloro/methoxy substitutions.
2-Methoxybenzamide: Shares the benzamide core with a methoxy substitution but lacks the pyrazole and chloro groups.
5-Chloro-2-methoxybenzoic acid: Similar substitution pattern on the benzene ring but lacks the amide and pyrazole groups.
Uniqueness
5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-30-22-13-12-19(25)14-21(22)24(29)26-15-18-16-28(20-10-6-3-7-11-20)27-23(18)17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBJZBGQEIEBNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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